ethyl (3-ethyl-1-adamantyl)carbamate

Antiviral screening Herpes simplex virus EC₅₀ comparison

Ethyl (3-ethyl-1-adamantyl)carbamate is a 3-ethyl-substituted adamantyl carbamate with a unique antiviral spectrum—potent against HSV (EC₅₀ 0.62 μg/mL), vaccinia virus (EC₅₀ 5.15 μg/mL), and adenovirus. Unlike classical M2-inhibiting adamantanes, it retains full activity against acyclovir-resistant HSV strains (2.4 log₁₀ viral titer reduction) and synergizes with acyclovir for 100% viral suppression in vitro. With high selectivity (IC₅₀ 92 μg/mL vs. DNA synthesis in uninfected cells), it is the definitive positive control for antiviral resistance and synergy research. Secure this scaffold for your next breakthrough.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
Cat. No. B5220165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3-ethyl-1-adamantyl)carbamate
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCC12CC3CC(C1)CC(C3)(C2)NC(=O)OCC
InChIInChI=1S/C15H25NO2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)16-13(17)18-4-2/h11-12H,3-10H2,1-2H3,(H,16,17)
InChIKeyKQFAELSJXQQXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-ethyl-1-adamantyl)carbamate – Structural & Antiviral Profile for Research Procurement


Ethyl (3-ethyl-1-adamantyl)carbamate (C₁₅H₂₅NO₂, MW 251.36) is a 3-ethyl-substituted adamantyl carbamate derivative that exhibits a distinctive antiviral spectrum spanning herpes simplex virus (HSV), vaccinia virus, and adenovirus [1]. Unlike the broader class of adamantane-based antivirals that primarily target influenza A M2 channels, this carbamate ester demonstrates high potency against HSV with an EC₅₀ of 0.62 μg/mL in Vero cells [1]. The compound is synthesized via reaction of 3-ethyladamant-1-yl nitrate with ethylcarbamate in 94% sulfuric acid, yielding 84% after purification [1].

Why Ethyl (3-ethyl-1-adamantyl)carbamate Cannot Be Replaced by Other Adamantane Antivirals


Generic substitution within the adamantane antiviral class is precluded by three structural and functional distinctions of ethyl (3-ethyl-1-adamantyl)carbamate. First, the 3-ethyl substituent on the adamantane cage alters lipophilicity and steric accessibility compared to unsubstituted adamantyl carbamates (e.g., ethyl N-(1-adamantyl)carbamate), which directly impacts membrane permeability and target engagement [1]. Second, while classical adamantanes (amantadine, rimantadine) inhibit influenza A M2 with EC₅₀ values >10 μM but show negligible anti‑HSV activity, this carbamate demonstrates sub‑μg/mL potency against HSV and retains activity against acyclovir‑resistant strains [1]. Third, the carbamate linkage itself contributes to a differentiated toxicity profile – the compound does not inhibit DNA synthesis in uninfected cells at concentrations up to 92 μg/mL, a property not shared by all adamantane derivatives [1]. These compound‑specific attributes render direct interchange with in‑class analogs scientifically invalid for antiviral research applications.

Quantitative Differentiation of Ethyl (3-ethyl-1-adamantyl)carbamate Versus Standard Antivirals


HSV‑1 Potency: 2.4‑Fold Greater Than Acyclovir in Vero Cells

Ethyl (3-ethyl-1-adamantyl)carbamate inhibits herpes simplex virus type 1 (strain 1C) replication with an EC₅₀ of 0.62 μg/mL (95% CI: 0.42–0.89 μg/mL) in Vero cell plaque reduction assays [1]. Under comparable conditions (Vero cells, cytopathic effect inhibition), acyclovir exhibits an EC₅₀ of 1.5 μg/mL against HSV‑1 [2]. The 2.4‑fold lower EC₅₀ indicates superior intrinsic potency for the adamantyl carbamate derivative.

Antiviral screening Herpes simplex virus EC₅₀ comparison

Activity Against Acyclovir‑Resistant HSV: Full Retention of Efficacy

The compound maintains full antiviral activity against an acyclovir‑resistant HSV variant derived by serial passage in the presence of acyclovir. At concentrations of 30 μg/mL and 15 μg/mL, ethyl (3-ethyl-1-adamantyl)carbamate reduced viral titer by 2.4 log₁₀ TCID₅₀/mL and 1.7 log₁₀ TCID₅₀/mL respectively against the resistant strain [1]. In contrast, acyclovir exhibited no inhibitory activity against the same resistant variant at any tested concentration [1].

Drug resistance HSV mutants Antiviral spectrum

Synergistic Enhancement with Acyclovir: 100% Viral Suppression at Sub‑Effective Doses

Co‑administration of ethyl (3-ethyl-1-adamantyl)carbamate with acyclovir produces a marked synergistic effect against wild‑type HSV. The combination of 15 μg/mL of the adamantyl carbamate and 0.4 μg/mL acyclovir achieved 100% suppression of virus reproduction, whereas each compound individually at these concentrations reduced viral titer by ≤1.3 log₁₀ TCID₅₀/mL [1]. At lower concentrations (7.5 μg/mL target compound + 0.2 μg/mL acyclovir), viral multiplication was suppressed by 3.1 log₁₀ TCID₅₀/mL [1].

Combination therapy Synergy HSV infection

Adenovirus Inhibition: Marginally Superior to Ribavirin

Against adenovirus type 3, ethyl (3-ethyl-1-adamantyl)carbamate suppresses cytopathic effect development by 75% at 50 μg/mL, with a calculated EC₅₀ of 48.5 μg/mL (95% CI: 29.6–79.5 μg/mL) in human embryo kidney (HEK) cells [1]. Ribavirin, a clinical antiviral used for severe adenovirus infections, exhibits an EC₅₀ of 53.03 μg/mL against adenovirus type 3 in HeLa cells [2]. The adamantyl carbamate thus demonstrates a modestly lower EC₅₀ (48.5 vs. 53.03 μg/mL) under comparable cell‑based assay conditions.

Adenovirus Antiviral screening Broad‑spectrum

Cellular Toxicity Profile: 46‑Fold Lower DNA Synthesis Inhibition vs. Acyclovir

The compound exhibits a favorable cytotoxicity profile. The concentration required for 50% inhibition of DNA synthesis (measured by ³H‑thymidine uptake) in uninfected Vero cells is 92 μg/mL [1]. For acyclovir under the same assay, the corresponding IC₅₀ is 2 μg/mL [1]. This 46‑fold higher threshold indicates that ethyl (3-ethyl-1-adamantyl)carbamate is substantially less disruptive to host cell DNA replication at antiviral‑relevant concentrations.

Cytotoxicity Selectivity Safety pharmacology

Acute Oral Toxicity: LD₅₀ of 1831.8 mg/kg in Mice

Acute intragastric administration of ethyl (3-ethyl-1-adamantyl)carbamate to white mice yields an LD₅₀ of 1831.8 mg/kg (95% CI: 1754.1–1912.9 mg/kg) [1]. In comparison, acyclovir exhibits an oral LD₅₀ greater than 10,000 mg/kg in male ICR mice [2]. While acyclovir demonstrates exceptional acute oral safety, the adamantyl carbamate's LD₅₀ still exceeds 1.8 g/kg, classifying it as low acute toxicity according to standard hazard criteria.

Acute toxicity In vivo tolerability Preclinical safety

Optimal Research & Industrial Use Cases for Ethyl (3-ethyl-1-adamantyl)carbamate


Acyclovir‑Resistant HSV Research

Utilize ethyl (3-ethyl-1-adamantyl)carbamate as a positive control or lead scaffold for investigating mechanisms of acyclovir resistance. The compound retains 2.4 log₁₀ viral titer reduction against acyclovir‑resistant HSV, while acyclovir shows no activity [1]. This enables head‑to‑head resistance mechanism studies and screening of resistance‑breaking analogs.

Combination Antiviral Synergy Studies

Employ the compound in combination with acyclovir to explore synergistic antiviral regimens. The combination of 15 μg/mL compound + 0.4 μg/mL acyclovir achieves 100% viral suppression in Vero cells, far exceeding monotherapy effects [1]. This makes the compound an ideal tool for synergy matrix experiments and mechanistic dissection of cooperative antiviral action.

Broad‑Spectrum Antiviral Screening Panels

Include ethyl (3-ethyl-1-adamantyl)carbamate in antiviral screening cascades that span herpes simplex virus (EC₅₀ 0.62 μg/mL), vaccinia virus (EC₅₀ 5.15 μg/mL), and adenovirus (EC₅₀ 48.5 μg/mL) [1]. Its multi‑virus activity profile makes it suitable for profiling novel antiviral agents against diverse DNA virus families.

Host Cell Toxicity Benchmarking

Use the compound as a reference standard for assessing DNA synthesis inhibition in uninfected cell cultures. With an IC₅₀ of 92 μg/mL (vs. 2 μg/mL for acyclovir) in ³H‑thymidine uptake assays [1], it provides a high‑threshold comparator for evaluating the selectivity of new antiviral candidates.

Quote Request

Request a Quote for ethyl (3-ethyl-1-adamantyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.